Introduction: The Strategic Importance of Fluorinated Heterocycles
Introduction: The Strategic Importance of Fluorinated Heterocycles
An In-depth Technical Guide to 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride (CAS No. 1060811-16-6), a key building block in modern medicinal and agrochemical research. The strategic placement of a trifluoromethyl group on the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This document delves into the compound's properties, synthesis, reactivity, applications, and critical safety protocols. It is intended to serve as a valuable resource for scientists leveraging this versatile reagent in their research and development endeavors.
The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into organic molecules is a cornerstone of modern drug design.[1] The -CF3 group offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, including binding affinity and membrane permeability.[1][2]
When appended to a heterocyclic scaffold like pyridine, the trifluoromethyl group creates a powerful synthon for drug discovery. Trifluoromethylpyridines (TFMPs) are prevalent in a wide range of approved pharmaceuticals and agrochemicals, valued for the unique electronic and steric properties they confer.[3][4] 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a prime example of such a building block. Its sulfonyl chloride functional group is a highly reactive electrophile, poised for facile reaction with a multitude of nucleophiles to create diverse libraries of sulfonamide and sulfonate ester derivatives.
Physicochemical Properties and Data
A clear understanding of a reagent's fundamental properties is the starting point for any successful experimental design. The key identifiers and properties of 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride are summarized below.
| Property | Value | Reference |
| CAS Number | 1060811-16-6 | [5] |
| Molecular Formula | C₆H₃ClF₃NO₂S | [5] |
| Molecular Weight | 245.61 g/mol | [5] |
| Canonical SMILES | C1=CC(=C(N=C1)C(F)(F)F)S(=O)(=O)Cl | [5] |
| InChIKey | IRINAFUPYRWEKL-UHFFFAOYSA-N | [5] |
| Appearance | Solid / Pale Yellow Oil (Varies by supplier) | [6] |
| Purity | Typically ≥95% | [6][7] |
Synthesis and Mechanism
While proprietary specifics may vary, the synthesis of pyridine sulfonyl chlorides generally follows established organosulfur chemistry principles. A common and industrially relevant method involves the conversion of a corresponding sulfonic acid or its salt. An alternative pathway proceeds via the diazotization of an aminopyridine followed by a copper-catalyzed reaction with sulfur dioxide.
A plausible synthetic route to 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride begins with the corresponding 2-(Trifluoromethyl)-3-aminopyridine. The amino group is converted into a diazonium salt, which is then subjected to sulfochlorination.
Causality of Experimental Choices:
-
Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures creates a diazonium salt. This group is an excellent leaving group (N₂), facilitating its replacement.
-
Sulfochlorination: The introduction of sulfur dioxide in the presence of a copper(II) chloride catalyst allows for the formation of the sulfonyl chloride moiety directly onto the pyridine ring at the position of the former amino group. This is a variation of the Sandmeyer reaction.
Chemical Reactivity and Applications
Core Reactivity: The Electrophilic Sulfonyl Chloride
The utility of 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride (-SO₂Cl) group.[8] This group is a potent electrophile due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Furthermore, the adjacent trifluoromethyl group on the pyridine ring amplifies this effect, making the sulfur atom highly susceptible to nucleophilic attack.
The primary reaction is the displacement of the chloride ion by a nucleophile (Nu:), such as an amine, alcohol, or thiol, to form stable sulfonamides, sulfonate esters, or thioesters, respectively.
This reaction is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the hydrochloric acid byproduct, driving the reaction to completion.
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine scaffold is a "privileged" structure in medicinal chemistry.[3] Its derivatives have found applications across numerous therapeutic areas.
-
Kinase Inhibition: Many kinase inhibitors utilize a core heterocyclic structure to interact with the hinge region of the ATP binding pocket. The sulfonamide linkage formed from this reagent can act as a key hydrogen bond donor/acceptor, making it an attractive building block for designing novel inhibitors for oncology and inflammatory diseases.[2]
-
Metabolic Stability: The C-F bond is exceptionally strong, and the -CF3 group is resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Incorporating this reagent into a drug candidate can block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability.
-
Agrochemicals: The TFMP moiety is a critical component of many modern insecticides, herbicides, and fungicides.[4] Derivatives of 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride can be screened for potent bioactivity against various agricultural pests and diseases.
Safety, Handling, and Storage
As a highly reactive sulfonyl chloride, this compound requires careful handling. The following guidelines are based on safety data for structurally related compounds and general chemical principles.[9][10][11]
Hazard Identification:
-
H314: Causes severe skin burns and eye damage. [9][11] Contact with skin or eyes will cause immediate and serious chemical burns.
-
H335: May cause respiratory irritation. [9] Inhalation of dust or vapors can irritate the respiratory tract.
-
Water Reactivity: Reacts violently with water, moisture, and protic solvents, releasing corrosive hydrochloric acid gas.[12]
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[12][13] An eyewash station and safety shower must be readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[10]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile). Change gloves immediately if contamination occurs.
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[11]
-
-
Safe Handling: Avoid all personal contact.[11] Do not breathe dust or vapor.[9] Use only dry, inert gas (e.g., nitrogen, argon) for transfers. Ensure all glassware and equipment are scrupulously dried before use.
Storage and Disposal:
-
Storage: Store in a tightly sealed container under an inert atmosphere.[10] The storage area should be a cool, dry, well-ventilated, and designated corrosives area, away from incompatible materials like water, alcohols, amines, and strong bases.[10][12]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Unused reagent must be quenched carefully by a trained professional before disposal.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This section provides an exemplary protocol for the reaction of 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride with a generic primary amine, illustrating its practical application.
Objective: To synthesize N-Benzyl-2-(trifluoromethyl)pyridine-3-sulfonamide.
Materials:
-
2-(Trifluoromethyl)pyridine-3-sulfonyl chloride (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Addition: Add triethylamine (1.5 mmol) via syringe, followed by the dropwise addition of a solution of benzylamine (1.05 mmol) in anhydrous DCM (2 mL) over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed (typically 4-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and finally, brine (15 mL).
-
Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Benzyl-2-(trifluoromethyl)pyridine-3-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
2-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a high-value, versatile chemical intermediate for research and development in the pharmaceutical and agrochemical sectors. Its well-defined reactivity, combined with the beneficial properties imparted by the trifluoromethylpyridine core, makes it an essential tool for creating novel sulfonamide-based compounds with enhanced biological activity and optimized pharmacokinetic profiles. Adherence to strict safety and handling protocols is paramount to ensure its effective and safe utilization in the laboratory.
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Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. [Link]
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PubChemLite. 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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WIPO Patentscope. 2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
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ResearchGate. Stability of pyridine-2-sulfonyl chlorides as neat samples. [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. (2023-11-08). [Link]
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